molecular formula C13H12FNO3S B1321148 ({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid CAS No. 897769-42-5

({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid

Cat. No.: B1321148
CAS No.: 897769-42-5
M. Wt: 281.3 g/mol
InChI Key: IYDGMSGRWMSRFH-UHFFFAOYSA-N
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Description

({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid is an organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxazole ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Thioacetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetic acid moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the fluorophenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole derivatives and fluorophenyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of ({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazole ring can participate in hydrogen bonding and π-π stacking interactions. The thioacetic acid moiety can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid
  • ({[2-(3-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid
  • ({[2-(3-Methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid

Uniqueness

({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter the compound’s electronic properties, making it distinct from its chlorinated, brominated, and methylated analogs.

Properties

IUPAC Name

2-[[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-8-11(6-19-7-12(16)17)15-13(18-8)9-3-2-4-10(14)5-9/h2-5H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDGMSGRWMSRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)F)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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